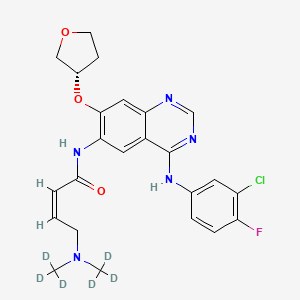
Prmt5-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-13 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-13 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of palladium-catalyzed cross-coupling reactions to form the core aromatic structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the inhibitory activity of the compound. This may include amination, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
Prmt5-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Prmt5-IN-13 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines, particularly those with overexpressed PRMT5.
Epigenetics: As an inhibitor of PRMT5, it is used to study the role of arginine methylation in gene expression and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new therapeutic agents targeting PRMT5.
Biological Studies: It is used to investigate the biological functions of PRMT5 in cellular processes such as DNA repair, RNA splicing, and protein trafficking.
Mecanismo De Acción
Prmt5-IN-13 exerts its effects by specifically inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression and cellular functions. The molecular targets of this compound include histones and other proteins involved in critical cellular processes such as DNA repair and RNA splicing .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Prmt5-IN-13 in terms of their inhibitory activity against PRMT5. These include:
GSK3326595: Another PRMT5 inhibitor that has shown efficacy in preclinical models of cancer.
PF-06939999: A SAM-competitive PRMT5 inhibitor with demonstrated antitumor activity.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against PRMT5. It has been designed to selectively target PRMT5 without affecting other protein arginine methyltransferases, making it a valuable tool for studying the specific functions of PRMT5 in various biological contexts .
Propiedades
Fórmula molecular |
C18H17ClN4O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-6-chloro-1,3-dihydro-2-benzofuran-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1 |
Clave InChI |
BKXOWBKZDGTLFX-CIBFVHANSA-N |
SMILES isomérico |
C1C2=C(C=C(C=C2)Cl)[C@@H](O1)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC5=C(N=CN=C54)N)O)O |
SMILES canónico |
C1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



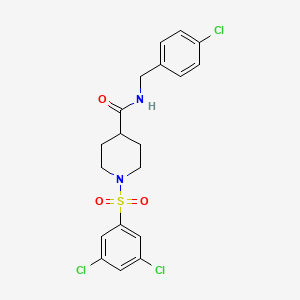
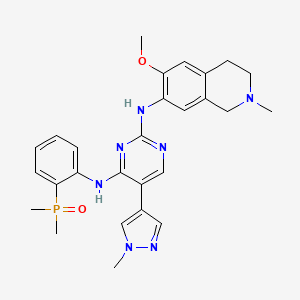
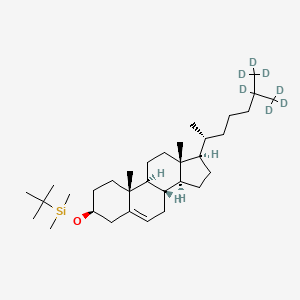
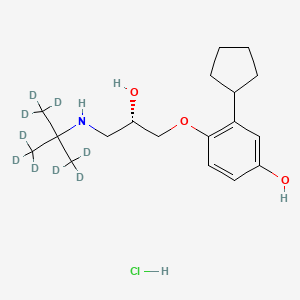
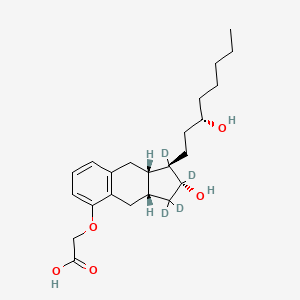
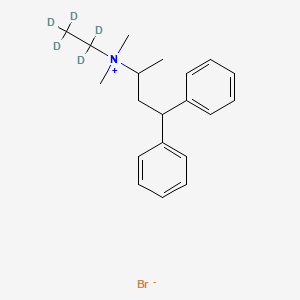
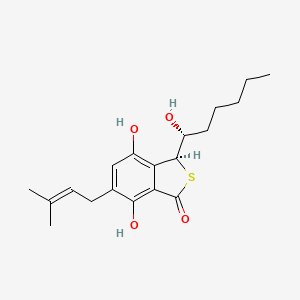
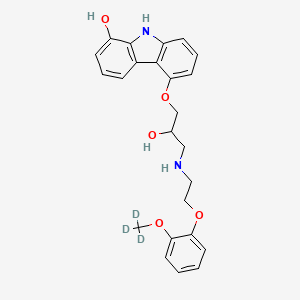
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
